TRC253 -

TRC253

Catalog Number: EVT-286550
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TRC253, also known as JNJ63576253, is a potent and orally active androgen receptor antagonist. TRC253 specifically binds to both wild-type and certain mutant forms of AR, thereby preventing androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot translocate to the nucleus. This prevents binding to and transcription of AR-responsive genes, inhibits the expression of genes that regulate prostate cancer cell proliferation, and may lead to an inhibition of growth of tumor cells in which AR is overexpressed and/or mutated. AR is often overexpressed and/or mutated in prostate cancers and plays a key role in proliferation, survival and chemoresistance of tumor cells.
Source and Classification

TRC253 is classified as an androgen receptor antagonist and belongs to a broader class of compounds known as small molecule inhibitors. It is currently undergoing clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC) .

Synthesis Analysis

Methods and Technical Details

The synthesis of TRC253 involves complex organic chemistry techniques aimed at creating a compound that effectively binds to the androgen receptor. Although specific synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple reaction steps.
  2. Key Reactions: These typically involve functional group modifications, such as alkylation or acylation, to enhance binding affinity.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity necessary for biological testing.

The exact synthetic pathway has not been disclosed in detail in the available literature but is critical for ensuring the compound's efficacy and safety in clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of TRC253 exhibits features typical of potent androgen receptor antagonists. It contains a core structure that allows for high-affinity binding to the ligand-binding domain of the androgen receptor. Key structural data include:

  • Molecular Formula: C18H19ClN4O2
  • Molecular Weight: Approximately 364.82 g/mol
  • Structural Characteristics: The compound is characterized by specific functional groups that facilitate its interaction with the androgen receptor.

The three-dimensional conformation of TRC253 has been modeled to predict its binding interactions, which are crucial for its function as an antagonist .

Chemical Reactions Analysis

Reactions and Technical Details

TRC253 undergoes specific chemical reactions that facilitate its role as an androgen receptor antagonist:

  1. Binding Mechanism: The primary reaction involves the binding of TRC253 to the androgen receptor's ligand-binding domain, preventing the natural ligand (testosterone) from exerting its effects.
  2. Inhibition of Transcription: Once bound, TRC253 inhibits receptor translocation into the nucleus and subsequent transcriptional activation of target genes involved in prostate cancer progression.

These reactions are critical for understanding how TRC253 can overcome resistance mechanisms seen in advanced prostate cancer cases .

Mechanism of Action

Process and Data

The mechanism of action for TRC253 can be summarized as follows:

  1. Competitive Inhibition: TRC253 competes with natural androgens for binding to the androgen receptor.
  2. Prevention of Nuclear Translocation: By binding to the receptor, TRC253 prevents it from translocating into the nucleus where it would normally activate gene expression.
  3. Transcriptional Downregulation: The compound effectively downregulates androgen-responsive genes, thereby inhibiting tumor growth.

Clinical studies have shown that TRC253 can significantly reduce prostate-specific antigen levels in patients, indicating its effectiveness in blocking androgen receptor signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TRC253 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable in human liver microsomes with a half-life exceeding 180 minutes, indicating good metabolic stability.
  • pKa Values: Relevant pKa values suggest potential ionization states under physiological conditions, which may affect absorption and distribution.

These properties are essential for determining the pharmacokinetic profile of TRC253 and its suitability for clinical use .

Applications

Scientific Uses

TRC253 is primarily being investigated for its therapeutic potential in treating metastatic castration-resistant prostate cancer. Its ability to target both wild-type and mutated forms of the androgen receptor makes it a promising candidate for overcoming resistance seen with existing therapies such as enzalutamide or abiraterone.

Ongoing clinical trials aim to establish TRC253's efficacy and safety profile, potentially positioning it as a valuable option in the treatment landscape for advanced prostate cancer patients who have exhausted other treatment avenues .

Molecular Pharmacology of TRC253

Structural Basis of Androgen Receptor (AR) Antagonism

TRC253 (JNJ-63576253) is a potent, orally bioavailable, nonsteroidal androgen receptor antagonist designed to overcome resistance mechanisms in metastatic castration-resistant prostate cancer (mCRPC). Its molecular structure features optimized components that enable high-affinity engagement with the AR ligand-binding domain (LBD), even in the presence of common resistance mutations. The compound’s diarylhydantoin core facilitates competitive displacement of endogenous androgens, while its extended side chain sterically hinders AR homodimerization and coactivator recruitment [3] [9].

Binding Affinity and Selectivity for Wild-Type AR

TRC253 exhibits nanomolar affinity for wild-type AR, with biochemical assays revealing an IC₅₀ of 6.9 nM in AR-driven prostate cancer models. This high binding affinity translates to >100-fold selectivity for AR over related nuclear receptors (glucocorticoid receptor, progesterone receptor). Surface plasmon resonance studies demonstrate a slow dissociation rate (Koff = 2.3 × 10⁻⁴ s⁻¹), indicating prolonged target engagement. Competitive binding assays show TRC253 displaces radiolabeled dihydrotestosterone (DHT) with Ki = 11 nM, outperforming first-generation antiandrogens like bicalutamide (Ki = 160 nM) [9] [3].

Table 1: Binding Kinetics of TRC253 vs. Reference AR Antagonists

CompoundIC₅₀ (nM) WT ARKi (nM) DHT DisplacementSelectivity vs. GR/PR
TRC2536.911>100-fold
Enzalutamide368430-fold
Bicalutamide16022010-fold
Darolutamide1126>50-fold

Mechanistic Inhibition of AR Nuclear Translocation and Transcriptional Activity

TRC253 binding induces conformational changes in the AR LBD that:

  • Block nuclear translocation: Cytoplasmic sequestration occurs via impaired dissociation of heat shock proteins (HSP90/HSP70) and masking of the nuclear localization signal (NLS) in the hinge region. Live-cell imaging shows >80% reduction in AR nuclear translocation versus vehicle in LNCaP cells [7].
  • Disrupt DNA binding: Chromatin immunoprecipitation (ChIP) assays reveal >90% reduction in AR occupancy at prostate-specific antigen (PSA) enhancers following TRC253 treatment.
  • Prevent coactivator recruitment: Fluorescence resonance energy transfer (FRET) studies demonstrate disruption of the N-terminal/C-terminal (N/C) interaction critical for AR transcriptional activity, reducing SRC-1 and SRC-3 recruitment by 70–85% at therapeutic concentrations [7] [10].

Activity Against AR Ligand-Binding Domain (LBD) Mutations

Efficacy in Enzalutamide-Resistant AR Mutants (e.g., F877L, T878A)

TRC253 retains potent antagonism against prevalent AR mutations that confer resistance to second-generation AR inhibitors:

  • F877L mutation: This gatekeeper mutation converts enzalutamide into an agonist. TRC253 maintains antagonistic activity with IC₅₀ = 8.5 nM (vs. enzalutamide IC₅₀ >1,000 nM in F877L-mutated models). X-ray crystallography shows TRC253’s tetrahydropyran ring forms stable van der Waals contacts with Leu877, preventing the helix 12 repositioning required for agonist conversion [6] [9].
  • T878A mutation: Confers promiscuous activation by adrenal androgens and corticosteroids. TRC253 suppresses transcriptional activity by 95% at 100 nM in T878A-expressing LNCaP cells, compared to 40% suppression by enzalutamide. TRC253’s rigid scaffold prevents the structural flexibility that enables T878A-mutated AR to accommodate alternative ligands [6] [10].
  • H875Y/T878A double mutant: Retains sensitivity to TRC253 (IC₅₀ = 22 nM) but exhibits complete resistance to bicalutamide and enzalutamide in cell viability assays [9].

Table 2: TRC253 Activity Against Common AR LBD Mutations

AR MutationTRC253 IC₅₀ (nM)Enzalutamide IC₅₀ (nM)Functional Consequence
Wild-type6.936Baseline activity
F877L8.5>1,000*Converts enzalutamide to agonist
T878A15420Enables glucocorticoid activation
W742C94>1,000Expands ligand pocket
H875Y/T878A22>1,500Confers broad-spectrum resistance

*Enzalutamide acts as agonist at this mutation

Comparative Inhibition of AR Splice Variants (e.g., AR-V7)

Unlike LBD mutants, AR splice variants (e.g., AR-V7, AR-V9) lack the ligand-binding domain entirely and exhibit constitutive transcriptional activity. TRC253 shows minimal direct activity against AR-V7-driven transcription in reporter assays (IC₅₀ >10 µM). However, in models co-expressing full-length AR and AR-V7:

  • TRC253 suppresses 60–70% of transcriptional output by inhibiting full-length AR dimerization with AR-V7
  • Reduces AR-V7 nuclear localization by 40% via heterodimer disruption
  • Demonstrates superior suppression of AR-V7 target genes (e.g., UBE2C, AKT1) versus enzalutamide in xenograft models with heterogeneous variant expression [5] [6] [10].

Notably, TRC253 does not significantly alter AR-V7 protein stability or splicing kinetics, distinguishing it from compounds like niclosamide that directly target splice variants.

Pharmacodynamic Profiling in Preclinical Models

Transcriptional Suppression of AR Downstream Targets (e.g., PSA, FKBP5)

In enzalutamide-resistant VCaP xenografts, TRC253 (40 mg/kg/day orally) achieves:

  • 92% reduction in PSA mRNA (qRT-PCR) and 85% decrease in serum PSA within 14 days
  • Suppression of FK506-binding protein 5 (FKBP5): 88% reduction vs. vehicle, indicating deep AR pathway inhibition
  • Dose-dependent downregulation of AR-regulated cell cycle genes (CCND1, CDK2, CDK4) at plasma concentrations ≥335 ng/mL – a threshold identified as predictive of efficacy in phase 1 studies [3] [10].

Mechanistically, TRC253 treatment enriches repressive histone marks (H3K27me3) at AR target enhancers while displacing pioneer factors (FOXA1) from chromatin. This epigenetic reprogramming sustains transcriptional suppression even after drug clearance, differentiating TRC253 from reversible antagonists [4] [10].

Table 3: Transcriptional Modulation of Key AR Targets by TRC253

Gene TargetFunction in Prostate CancermRNA ReductionTime to Max Effect
PSA (KLK3)Diagnostic biomarker, pro-growth signaling92%72 hours
FKBP5AR chaperone, apoptosis inhibitor88%48 hours
TMPRSS2Oncogenic fusion partner, protease85%72 hours
UBE2CCell cycle progression, AR-V7 target78%96 hours
NKX3.1Androgen-regulated tumor suppressor40%*120 hours

*Indicates preferential suppression of oncogenic versus tumor-suppressive programs

Properties

Product Name

TRC253

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

TRC253; TRC-253; TRC 253; JNJ63576253; JNJ 63576253; JNJ 63576253;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.